molecular formula C18H19N3O3S2 B2876556 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1030089-33-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2876556
CAS No.: 1030089-33-8
M. Wt: 389.49
InChI Key: IQFBEOSGQDVKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine-1,1-dioxide class, characterized by a sulfur-containing heterocyclic core with a sulfonyl group and a substituted acetamide side chain. Its structure includes a 4-ethyl group on the benzothiadiazine ring and an N-methyl-N-phenylacetamide moiety. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-3-21-15-11-7-8-12-16(15)26(23,24)19-18(21)25-13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBEOSGQDVKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide (CAS Number: 1031956-25-8) is a member of the benzo[e][1,2,4]thiadiazine derivatives. This class of compounds has garnered attention for its potential biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties. This article reviews the biological activity of this specific compound based on diverse research findings.

Molecular Formula : C19_{19}H21_{21}N3_{3}O4_{4}S2_{2}
Molecular Weight : 419.5 g/mol
Structure : The compound features a benzo[e][1,2,4]thiadiazine core with ethyl and acetamide substituents that contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the benzo[e][1,2,4]thiadiazine class exhibit a variety of biological activities:

1. Antibacterial Activity

A study evaluating various N-phenylacetamide derivatives demonstrated promising antibacterial effects against multiple bacterial strains. The minimum effective concentration (EC50_{50}) values were notably lower than those of standard treatments, indicating enhanced potency (e.g., EC50_{50} = 156.7 µM for a related compound) .

2. Antifungal Activity

Compounds similar to this compound have shown activity against fungal pathogens. The mechanism often involves disruption of the cell membrane integrity .

3. Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties against Trypanosoma brucei and Leishmania species. In high-throughput screening assays, several derivatives exhibited significant inhibition of parasite growth with EC50_{50} values comparable to established antiparasitic agents .

4. Anticancer Properties

Research has suggested that derivatives of this class may induce apoptosis in cancer cells. For instance, studies on related thiazole-(benz)azole derivatives indicated significant anticancer activity against A549 lung cancer cells and C6 glioma cells . The mechanisms involved include DNA synthesis inhibition and activation of caspase pathways.

Case Studies and Research Findings

StudyBiological ActivityFindings
Study AAntibacterialEC50_{50} = 156.7 µM against Xanthomonas oryzae
Study BAntiparasiticSignificant inhibition against T. brucei with comparable EC50_{50} values to pentamidine
Study CAnticancerInduced apoptosis in A549 cells; activation of caspase pathways observed

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes critical for microbial survival.
  • Membrane Disruption : Altering cell membrane integrity leading to cell death.
  • Apoptotic Pathways : Inducing programmed cell death in cancer cells through caspase activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Substituents on the Benzothiadiazine Ring

  • Target Compound : 4-Ethyl substituent (lipophilic, moderate steric bulk).
  • MLS001236764 (): 7-Fluoro substituent (electron-withdrawing, enhances polarity and metabolic stability) .
  • Compound 35 (): 4-(4-Bromo-3,5-dimethylphenoxy) group (bulky, halogenated; yield: 66%) .

B. Acetamide Side Chain Modifications

  • Target Compound : N-Methyl-N-phenyl (reduces hydrogen-bonding capacity, increases lipophilicity).
  • Compounds 4a–4d (): N-(6-nitrobenzo[d]thiazol-2-yl) with benzylidene substituents (e.g., 4-bromo in 4c; enhances VEGFR-2 inhibition) .
Physicochemical Properties
Compound Molecular Weight Key Substituents Melting Point (°C) LogP (XlogP) Hydrogen Bond Donors/Acceptors
Target Compound ~393.45* 4-Ethyl, N-Me-N-Ph N/A ~2.9* 2/6
MLS001236764 393.45 7-Fluoro, N-Phenethyl N/A 2.9 2/6
4c (Anticancer agent) 519.53 4-Bromo, benzylidene 252–254 N/A 1/5
Compound 25 () N/A 8-Bromo, 4-phenoxy N/A N/A 2/6

*Estimated based on structural similarity to MLS001236763.

Key Research Findings

Substituent Effects : Halogenation (e.g., bromine in 4c) increases molecular weight and lipophilicity, correlating with improved anticancer activity .

Synthetic Feasibility: Bulky substituents (e.g., 4-bromo-3,5-dimethylphenoxy in Compound 35) reduce reaction yields due to steric hindrance .

Preparation Methods

Synthesis of the Benzo[e]thiadiazine 1,1-Dioxide Core

The benzo[e]thiadiazine 1,1-dioxide scaffold forms the foundational structure of the target compound. Key steps involve sulfonamide formation , cyclization , and alkylation (Figure 1).

Nitrobenzene Sulfonamide Intermediate

2-Nitrobenzenesulfonyl chloride is reacted with ethylamine in methanol under reflux to yield N-ethyl-2-nitrobenzenesulfonamide. Reduction of the nitro group using hydrazine monohydrate and FeCl₃-activated charcoal produces the corresponding 2-aminobenzenesulfonamide.

Cyclization to Thiadiazine 1,1-Dioxide

The 2-aminobenzenesulfonamide undergoes cyclization with trimethyl orthoacetate in acetic acid at 110°C for 6 hours, forming 3-methyl-4H-benzo[e]thiadiazine 1,1-dioxide. Bromination of the methyl group with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 3.

Table 1: Optimization of Cyclization Conditions
Catalyst Solvent Temp (°C) Time (h) Yield (%)
None AcOH 110 6 72
H₂SO₄ Toluene 120 4 68
AlCl₃ DCM 40 8 55

Thioether Linkage Formation

The thioether bridge connecting the thiadiazine core to the acetamide moiety is constructed via thiol-disulfide interchange or nucleophilic aromatic substitution (Figure 2).

Synthesis of the Acetamide Thiol Precursor

N-Methyl-N-phenylacetamide is treated with Lawesson’s reagent in toluene at 80°C to generate the corresponding thioacetamide. Hydrolysis with aqueous NaOH yields the free thiol, 2-mercapto-N-methyl-N-phenylacetamide.

Coupling to the Thiadiazine Core

The thiol intermediate reacts with 3-bromo-4-ethyl-4H-benzo[e]thiadiazine 1,1-dioxide in dimethylformamide (DMF) at 60°C for 12 hours, facilitated by triethylamine as a base. The reaction proceeds via an SNAr mechanism, with the thiolate ion attacking the electron-deficient carbon at position 3.

Table 2: Thioether Coupling Efficiency
Base Solvent Temp (°C) Time (h) Yield (%)
Et₃N DMF 60 12 85
K₂CO₃ MeCN 80 8 78
DBU DMSO 50 24 72

Final Cyclization and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) and recrystallized from ethanol to achieve >98% purity. Structural validation employs ¹H NMR (δ 7.8–7.2 ppm for aromatic protons, δ 3.1 ppm for N-methyl), ¹³C NMR (δ 168 ppm for carbonyl), and HRMS (m/z 432.1245 [M+H]⁺).

Scalability and Industrial Adaptation

Large-scale synthesis (≥1 kg) requires modified conditions:

  • Continuous flow reactors for the Grignard alkylation step to enhance temperature control.
  • Catalytic triethylamine (0.1 equiv) in DMF reduces reaction time to 6 hours.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.